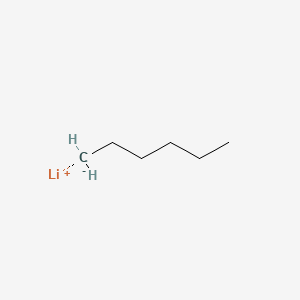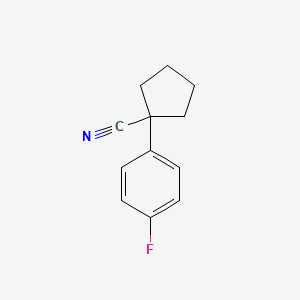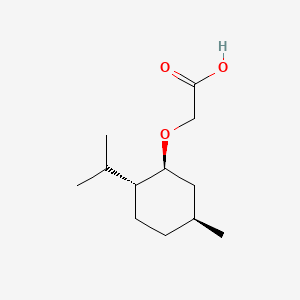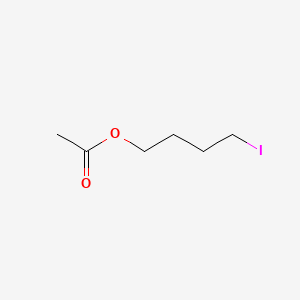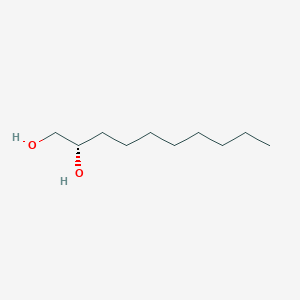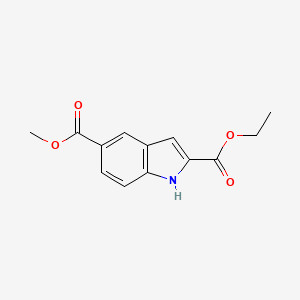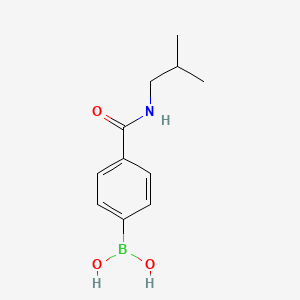
(4-(Isobutylcarbamoyl)phenyl)boronsäure
Übersicht
Beschreibung
4-(Isobutylaminocarbonyl)phenylboronic acid is an organic compound that contains a boron atom bonded to a phenyl group and a boronic acid functional group . It is involved in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of 4-(Isobutylaminocarbonyl)phenylboronic acid involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the reaction of 4-carboxyphenylboronic acid with thionyl chloride, followed by the addition of concentrated ammonia .Molecular Structure Analysis
The molecular formula of 4-(Isobutylaminocarbonyl)phenylboronic acid is C11H16BNO3 . It contains a boron atom bonded to a phenyl group and a boronic acid functional group.Chemical Reactions Analysis
4-(Isobutylaminocarbonyl)phenylboronic acid is involved in various chemical reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the synthesis of substituted pyrene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Isobutylaminocarbonyl)phenylboronic acid include a melting point of 206-216°C and a density of 1.13g/cm³ .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren, einschließlich (4-(Isobutylcarbamoyl)phenyl)boronsäure, sind bekannt für ihre Fähigkeit, reversible kovalente Komplexe mit Diolen und anderen Lewis-Basen zu bilden. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Sensoren. Zum Beispiel können sie in homogenen Assays oder heterogenen Detektionssystemen verwendet werden, entweder an der Grenzfläche des Sensormaterials oder innerhalb der Bulk-Probe .
Biologische Markierung und Proteinmanipulation
Die Interaktion von Boronsäuren mit Proteinen ermöglicht deren Verwendung bei der biologischen Markierung und Proteinmanipulation. Dies umfasst die Modifikation von Proteinen, die für das Verständnis der Proteinfunktion und -interaktionen in biologischen Systemen entscheidend sein kann .
Therapeutische Entwicklung
Die Diol-Bindungseigenschaft von Boronsäuren wird auch bei der Entwicklung von Therapeutika genutzt. Sie können verwendet werden, um Moleküle zu erzeugen, die mit biologischen Systemen in einer Weise interagieren, die bestimmte biologische Pfade modulieren oder hemmen kann, was möglicherweise zu neuen Behandlungen für verschiedene Krankheiten führt .
Trennungstechnologien
Im Bereich der Trennungstechnologien können Boronsäuren für die selektive Bindung und Trennung von Glykoproteinen und anderen diolhaltigen Molekülen eingesetzt werden. Diese Anwendung ist sowohl in der analytischen Chemie als auch in der biochemischen Forschung von Bedeutung .
Elektrophorese von glykierten Molekülen
Boronsäuren werden bei der Elektrophorese von glykierten Molekülen eingesetzt. Diese Anwendung ist besonders relevant bei der Analyse von glykosyliertem Hämoglobin, einem wichtigen Biomarker für die Überwachung und Diagnose von Diabetes .
Mikroteilchen und Polymere für analytische Methoden
Die Fähigkeit der Verbindung, mit Diolen zu interagieren, hat zu ihrer Verwendung bei der Konstruktion von Mikroteilchen und Polymeren geführt. Diese Materialien können in verschiedenen analytischen Methoden verwendet werden, einschließlich der kontrollierten Freisetzung von Substanzen wie Insulin, die ein kritischer Aspekt der Diabetesbehandlung ist .
Kohlenhydratchemie und Glykobiologie
This compound spielt eine entscheidende Rolle in der Kohlenhydratchemie und Glykobiologie. Sie ist an der Analyse, Trennung, Schutz und Aktivierung von Kohlenhydraten beteiligt, die essentielle Bestandteile lebender Organismen sind und zahlreiche industrielle und Forschungsanwendungen haben .
Biochemische Werkzeuge für Zell-Delivery-Systeme
Boronsäuren können als biochemische Werkzeuge in Zell-Delivery-Systemen fungieren. Sie können so konzipiert werden, dass sie mit Signalwegen interferieren, Enzyme hemmen oder Teil von Systemen sind, die therapeutische Mittel direkt in Zellen transportieren .
Wirkmechanismus
While the specific mechanism of action for 4-(Isobutylaminocarbonyl)phenylboronic acid is not detailed in the search results, boronic acids in general are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Safety and Hazards
4-(Isobutylaminocarbonyl)phenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Boronic acids, including 4-(Isobutylaminocarbonyl)phenylboronic acid, are increasingly utilized in diverse areas of research. They have found promising applications in self-regulated drug delivery systems for diabetes therapy . The PBA-based glucose-sensitive gels, including hydrogels, microgels, and nanogels, are expected to significantly promote the development of smart self-regulated drug delivery systems .
Eigenschaften
IUPAC Name |
[4-(2-methylpropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSEAOPNSRHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378479 | |
| Record name | {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-13-7 | |
| Record name | {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)





